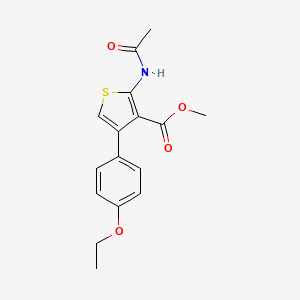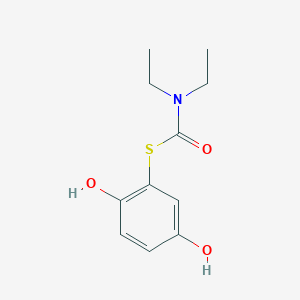
S-(2,5-dihydroxyphenyl) diethylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,5-dihydroxyphenyl) diethylthiocarbamate, also known as DDC, is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound was first synthesized in the early 1950s and has since been used in a variety of applications, including the study of neurological disorders, cancer, and other diseases. In
Applications De Recherche Scientifique
S-(2,5-dihydroxyphenyl) diethylthiocarbamate has been used in a wide range of scientific research applications, including the study of neurological disorders, cancer, and other diseases. One of the most significant applications of S-(2,5-dihydroxyphenyl) diethylthiocarbamate is its ability to chelate copper ions. Copper is an essential nutrient for many biological processes, but it can also be toxic in high concentrations. S-(2,5-dihydroxyphenyl) diethylthiocarbamate can bind to copper ions and prevent them from causing damage to cells and tissues.
Mécanisme D'action
S-(2,5-dihydroxyphenyl) diethylthiocarbamate works by binding to copper ions and forming a stable complex. This complex is then excreted from the body, preventing the copper ions from causing damage. In addition to its chelating properties, S-(2,5-dihydroxyphenyl) diethylthiocarbamate has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
S-(2,5-dihydroxyphenyl) diethylthiocarbamate has been shown to have a range of biochemical and physiological effects. In addition to its chelating, antioxidant, and anti-inflammatory properties, S-(2,5-dihydroxyphenyl) diethylthiocarbamate has also been shown to have antitumor and neuroprotective effects. These effects are thought to be due to the compound's ability to regulate copper levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using S-(2,5-dihydroxyphenyl) diethylthiocarbamate in lab experiments is its ability to chelate copper ions. This makes it a useful tool for studying the effects of copper on biological processes. However, S-(2,5-dihydroxyphenyl) diethylthiocarbamate also has some limitations. For example, it is not specific to copper and can also chelate other metal ions. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on S-(2,5-dihydroxyphenyl) diethylthiocarbamate. One area of focus is the development of more specific chelators that can target copper ions without affecting other metal ions. Another area of research is the study of the compound's effects on neurological disorders such as Alzheimer's disease. Finally, there is also interest in exploring the use of S-(2,5-dihydroxyphenyl) diethylthiocarbamate as a potential cancer treatment.
Conclusion
S-(2,5-dihydroxyphenyl) diethylthiocarbamate is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound has a range of applications, including the study of neurological disorders, cancer, and other diseases. S-(2,5-dihydroxyphenyl) diethylthiocarbamate works by binding to copper ions and forming a stable complex, which is then excreted from the body. While S-(2,5-dihydroxyphenyl) diethylthiocarbamate has some limitations, it remains a useful tool for studying the effects of copper on biological processes. There are many future directions for research on S-(2,5-dihydroxyphenyl) diethylthiocarbamate, including the development of more specific chelators and the study of its effects on neurological disorders and cancer.
Méthodes De Synthèse
S-(2,5-dihydroxyphenyl) diethylthiocarbamate can be synthesized by reacting 2,5-dihydroxybenzyl alcohol with diethylamine and carbon disulfide. The resulting product is a yellow crystalline powder that is soluble in water and ethanol. The synthesis of S-(2,5-dihydroxyphenyl) diethylthiocarbamate is a relatively simple process and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
S-(2,5-dihydroxyphenyl) N,N-diethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)11(15)16-10-7-8(13)5-6-9(10)14/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWMWIATNBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

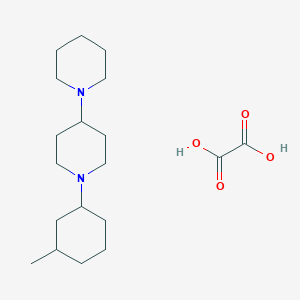
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
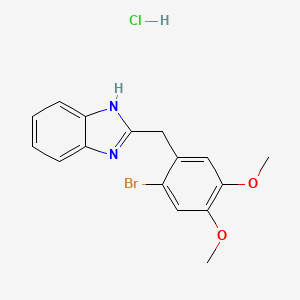
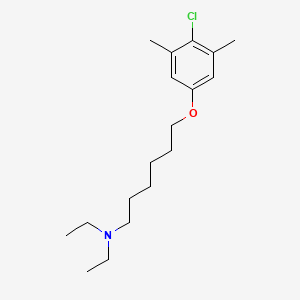
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
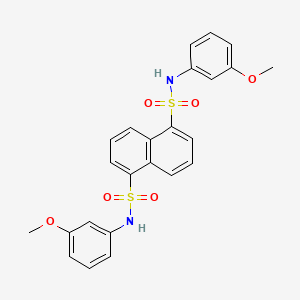
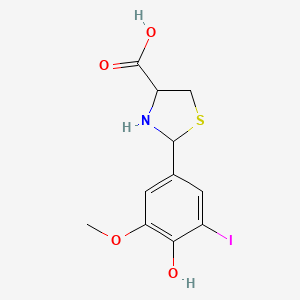
![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
